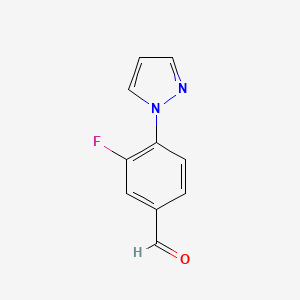

3-氟-4-(1H-吡唑-1-基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde, also referred to as FPA, is a fluorinated aryl pyrazole compound that has been extensively studied in recent years due to its potential applications in various fields. FPA has a wide range of properties that make it suitable for use in various scientific and industrial applications. It has been used in the synthesis of other compounds, as a reagent for the synthesis of organic compounds, and as a catalyst for organic reactions. In addition, FPA has been studied for its potential therapeutic applications, such as its ability to modulate gene expression and its potential use as a drug for the treatment of certain diseases.

科学研究应用

合成化学

化合物“3-氟-4-(1H-吡唑-1-基)苯甲醛”属于吡唑类,是一种含有两个氮原子的五元杂环 . 吡唑衍生物在合成化学中得到了广泛的研究,因为它们具有良好的农药、荧光和生物学特性 . 它们存在于大量的杂环化合物库中 .

生物活性

包括“3-氟-4-(1H-吡唑-1-基)苯甲醛”在内的吡唑衍生物已被报道具有广泛的生物活性 . 这些活性包括抗菌、抗炎、抗癌、镇痛、抗惊厥、驱虫、抗氧化和除草活性 .

抗利什曼原虫活性

一些肼偶联的吡唑类化合物显示出有效的抗利什曼原虫活性 . 例如,化合物 13 显示出优异的抗前鞭毛体活性,比标准药物米替福新和两性霉素 B 脱氧胆酸盐分别高 174 倍和 2.6 倍 .

抗疟疾活性

相同的肼偶联的吡唑类化合物也表现出显著的抗疟疾活性 . 目标化合物 14 和 15 对伯氏疟原虫的抑制效果分别为 70.2% 和 90.4% .

药物开发

由于其多种药理作用,吡唑衍生物被认为是制备安全有效的抗利什曼原虫和抗疟疾药物的潜在药效基团 . 这使得“3-氟-4-(1H-吡唑-1-基)苯甲醛”成为药物开发中的一种有价值的化合物。

分子对接研究

已经对吡唑衍生物进行了分子对接研究,以证明其生物活性 . 例如,对与三甲氧苄胺复合的 Lm-PTR1 进行的分子对接研究证明了化合物 13 具有更好的抗利什曼原虫活性 .

安全和危害

The safety information for 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

Similar compounds have been used in proteomics research , suggesting that this compound may also interact with proteins to exert its effects.

Mode of Action

A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde might interact with its targets in a similar manner.

Pharmacokinetics

Similar compounds have been analyzed according to the rule-of-five developed by lipinski co-workers , which suggests that this compound might have good absorption and bioavailability.

Result of Action

A related compound showed potent in vitro antipromastigote activity , suggesting that 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde might have similar effects.

Action Environment

Similar compounds exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °c to 340 °c , suggesting that this compound might also be stable under various environmental conditions.

生化分析

Biochemical Properties

3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is often used as a building block in the synthesis of more complex molecules, which can then be used to probe biological systems. For instance, it can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can help researchers understand the mechanisms of enzyme activity and regulation. Additionally, 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde can form covalent bonds with amino acid residues in proteins, leading to modifications that can alter protein function and stability .

Cellular Effects

The effects of 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By interacting with key proteins in this pathway, 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde can either enhance or inhibit signal transduction, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as enhancing cellular resilience to oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range leads to a significant change in biological response .

Metabolic Pathways

3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups to the molecule, making it more soluble and easier to excrete. This compound can also affect metabolic flux by altering the levels of key metabolites, such as reactive oxygen species and adenosine triphosphate .

Transport and Distribution

Within cells and tissues, 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific organelles, such as the mitochondria or nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be phosphorylated or acetylated, which can influence its localization and interaction with other biomolecules. The precise localization of 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde can determine its role in cellular processes, such as signal transduction and gene expression .

属性

IUPAC Name |

3-fluoro-4-pyrazol-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKXSDVUPAZQMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585469 |

Source

|

| Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433920-88-8 |

Source

|

| Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)